2-Methylphenyl acridine-9-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158749-37-2 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2-methylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C21H15NO2/c1-14-8-2-7-13-19(14)24-21(23)20-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h2-13H,1H3 |
InChI Key |
RCFKDUFGXCFFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Strategies for Acridine-9-Carboxylate Esters
Once acridine-9-carboxylic acid is obtained, the next step is its conversion to an ester. Phenols react very slowly with carboxylic acids directly, so more reactive derivatives are typically used. libretexts.org
The most common and efficient strategy for synthesizing phenyl acridine-9-carboxylates involves a two-step process. nih.govnih.govdoi.org
Formation of Acridine-9-Carbonyl Chloride : Acridine-9-carboxylic acid is first converted to its more reactive acid chloride derivative, acridine-9-carbonyl chloride. This is typically achieved by refluxing the carboxylic acid with an excess of a chlorinating agent, such as thionyl chloride. cardiff.ac.uk The excess thionyl chloride is then removed under reduced pressure. cardiff.ac.uk
Esterification with Phenols : The resulting acridine-9-carbonyl chloride is then reacted with the desired phenol (B47542) (in this case, 2-methylphenol) to form the ester. nih.govnih.gov This reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) and is often facilitated by a base and a catalyst. nih.govnih.gov
The general conditions for this esterification are summarized below.
| Reagent/Condition | Role/Description |
| Acylating Agent | Acridine-9-carbonyl chloride |
| Substrate | A substituted or unsubstituted phenol |
| Solvent | Anhydrous dichloromethane |
| Base | A tertiary amine, such as N,N-diethylethanamine or pyridine (B92270), is used to neutralize the HCl produced. nih.govcardiff.ac.uk |
| Catalyst | A catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP) is often added to accelerate the reaction. nih.gov |
| Temperature | The reaction can be run at room temperature or with gentle heating (e.g., 308–313 K). nih.govnih.gov |
While less common for phenols due to their lower reactivity compared to alcohols, direct esterification methods can, in principle, be applied. libretexts.org
Fischer Esterification : This classic method involves reacting a carboxylic acid directly with an alcohol (or phenol) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium, and for it to be effective, water must typically be removed as it is formed. masterorganicchemistry.com However, this method is generally inefficient for phenols. libretexts.org
Use of Coupling Agents : To facilitate the direct reaction between the carboxylic acid and the phenol without forming the acyl chloride first, a coupling agent can be used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, allowing it to react with the phenol. cardiff.ac.ukjackwestin.com This method was noted in the synthesis of 2,6-dinitrophenyl acridine-9-carboxylate. cardiff.ac.uk
Specific Synthesis of 2-Methylphenyl Acridine-9-carboxylate
The specific synthesis of this compound follows the well-established acyl chloride pathway. nih.govdoi.org The process begins with the conversion of acridine-9-carboxylic acid into acridine-9-carbonyl chloride. This intermediate is then reacted directly with 2-methylphenol (also known as o-cresol). nih.gov
The reaction to form the final product is typically purified using column chromatography on silica (B1680970) gel. doi.org
Post-Synthesis Derivatization
Following the primary synthesis of this compound, the compound can undergo several chemical transformations to yield a variety of derivatives. These modifications primarily target the acridine (B1665455) nitrogen atom or introduce substituents onto the aromatic rings of the acridine or phenyl moieties. Such derivatizations are crucial for tuning the molecule's chemical and photophysical properties. Phenyl acridine-9-carboxylates, including the 2-methylphenyl variant, are well-established precursors for chemiluminogenic 9-(phenoxycarbonyl)-10-methylacridinium salts. nih.govnih.gov
A key post-synthesis modification of this compound is the alkylation of the acridine nitrogen atom, most commonly through methylation, to produce the corresponding N-methylacridinium salt. This transformation is significant because it converts the neutral acridine into a cationic acridinium (B8443388) species, which is often the active component in applications like chemiluminescence. nih.govnih.govdoi.org
The N-methylation reaction typically involves treating the parent acridine ester with a methylating agent. A common and effective reagent for this purpose is methyl trifluoromethanesulfonate (B1224126) (methyl triflate). nih.gov This process leads to the formation of the 10-methylacridinium (B81027) cation, with the triflate anion serving as the counter-ion. These acridinium salts are the direct precursors to chemiluminescent compounds used in various analytical assays. doi.orgnih.gov The general transformation is a critical step in the synthesis of these important analytical reagents. nih.gov
Table 1: Reagents for N-Methylation
| Reagent Name | Formula | Role |
|---|---|---|
| Methyl trifluoromethanesulfonate | CH₃SO₃CF₃ | Methylating Agent |
The introduction of substituents onto the acridine core of this compound or its N-methylated acridinium salt derivative allows for the fine-tuning of its electronic and steric properties. While many synthetic strategies build substituted acridines from the ground up, post-synthesis modifications are also explored.
One notable method involves the late-stage photoinduced arylation at the C9 position of N-methyl acridinium salts. researchgate.net Although this modifies a derivative of the initial ester, it represents a significant derivatization of the core structure. This type of reaction can expand the diversity of available acridinium-based compounds. nih.gov Furthermore, synthetic routes starting with substituted precursors, such as 2-methyl-9-chloroacridine, can be used to introduce a variety of aromatic amines at the 9-position via nucleophilic substitution, yielding 9-anilinoacridines. researchgate.net While not a direct derivatization of the ester, this highlights a common strategy for functionalizing the acridine C9 position. researchgate.net Research into acridinium dyes has systematically investigated the effects of modifying the acridinium core structure to alter photophysical properties for applications like photoredox catalysis. nih.gov
Table 2: Examples of Acridine Moiety Functionalization
| Starting Compound | Reaction Type | Position of Substitution | Resulting Structure |
|---|---|---|---|
| N-Methyl acridinium salt | Photoinduced Arylation | C9 | 9-Aryl-N-methylacridinium salt |
Modifying the 2-methylphenyl group of the parent ester is another avenue for creating structural diversity. The synthesis of various alkyl-substituted phenyl acridine-9-carboxylates, such as 2-ethylphenyl and 2,5-dimethylphenyl analogues, demonstrates that the esterification reaction can accommodate phenols with different substitution patterns. doi.orgnih.gov This implies that a wide range of derivatives can be accessed by selecting the appropriately substituted phenol during the initial synthesis.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dimethylphenyl acridine-9-carboxylate |
| 2,6-dimethylphenyl acridine-9-carboxylate |
| 2-ethylphenyl acridine-9-carboxylate |
| 2-methyl-9-chloroacridine |
| 9-(phenoxycarbonyl)-10-methylacridinium |
| 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salt |
| Methyl trifluoromethanesulfonate |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups and bonding arrangements within a molecule. For 2-Methylphenyl acridine-9-carboxylate and related compounds, infrared (IR) spectroscopy, combined with computational predictions, has been particularly insightful.
The IR spectra of phenyl acridine-9-carboxylates exhibit characteristic absorption bands that correspond to the vibrational modes of their constituent parts. nih.gov Analysis of these spectra reveals distinct frequencies associated with the ester group and the acridine (B1665455) core. nih.gov Key vibrations include the stretching and bending modes of the ester linkage and the vibrations of the heterocyclic system containing the nitrogen atom. nih.gov The presence of the methyl group on the phenyl ring also influences the vibrational frequencies. nih.gov
Specific bands in the IR spectrum are indicative of particular molecular motions. For instance, the C=O stretching frequency of the carboxylate group is a prominent feature, typically observed in the range of 1710 cm⁻¹. libretexts.org The O-H stretching absorption, which is characteristic of carboxylic acids, is absent, confirming the ester formation. pressbooks.pub Instead, C-O stretching vibrations of the ester group are observed. The aromatic C-H and C=C stretching and bending vibrations from both the acridine and phenyl moieties contribute to a complex pattern in the fingerprint region of the spectrum. pressbooks.pubwiley.com
To aid in the assignment of experimental IR bands, theoretical calculations are often employed. Studies have compared the experimental infrared spectra of phenyl acridine-9-carboxylates with transitions predicted using Density Functional Theory (DFT) at the B3LYP/6-31G** level. nih.gov This computational approach allows for the calculation of optimized molecular geometries and their corresponding vibrational frequencies. nih.govresearchgate.net
A strong correlation is generally found between the experimentally observed vibrational transitions and the theoretically predicted values. nih.govresearchgate.net This agreement validates the accuracy of the computational model and allows for a more confident assignment of the spectral bands to specific atomic group vibrations. nih.gov Such correlational studies are crucial for understanding how structural modifications, like the position of the methyl substituent, affect the molecule's vibrational properties. nih.gov
Table 1: Selected IR Vibrational Frequencies for Phenyl Acridine-9-Carboxylate Derivatives Note: Specific data for the 2-methylphenyl derivative is extrapolated from general findings for alkyl-substituted phenyl acridine-9-carboxylates.
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Theoretical Prediction Basis | Reference |
|---|---|---|---|
| C=O Stretch (Ester) | ~1710 | DFT (B3LYP/6-31G) | nih.govlibretexts.org |
| C-O Stretch (Ester) | 1200 - 1300 | DFT (B3LYP/6-31G) | nih.gov |
| Aromatic C=C Stretch | 1450 - 1600 | DFT (B3LYP/6-31G) | nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | DFT (B3LYP/6-31G) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the protons on the acridine rings, the substituted phenyl ring, and the methyl group. nih.gov
The protons of the acridine moiety typically appear as a series of multiplets in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. nih.govoregonstate.edu The chemical shifts of these protons are influenced by the electronic effects of the carboxylate group. The protons on the 2-methylphenyl group also resonate in the aromatic region, with their specific shifts and splitting patterns determined by their position relative to the methyl and ester groups. nih.gov The methyl group itself gives rise to a characteristic singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. nih.gov The exact chemical shifts can be influenced by the solvent used for the NMR measurement. nih.govresearchgate.net
Table 2: Typical ¹H NMR Chemical Shifts (δ) for this compound Note: Values are approximate and can vary with solvent and experimental conditions.
| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Acridine Protons | 7.0 - 9.0 | Multiplets (m) | nih.govoregonstate.edu |
| Phenyl Protons | 7.0 - 8.0 | Multiplets (m) | nih.govoregonstate.edu |
| Methyl (CH₃) Protons | 2.0 - 2.5 | Singlet (s) | nih.gov |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. nih.gov
The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 160-185 ppm. libretexts.orgnih.govchemguide.co.uk The aromatic carbons of the acridine and phenyl rings resonate in the range of approximately 115-150 ppm. nih.govchemguide.co.uk The carbon atom of the methyl group appears at a much higher field, typically between 10-25 ppm. nih.govchemguide.co.uk As with ¹H NMR, theoretical predictions of chemical shifts using methods like GIAO/DFT can be compared with experimental data to ensure correct signal assignment. nih.govresearchgate.net
Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound Note: Values are approximate and can vary with solvent and experimental conditions.
| Carbon Environment | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O (Ester Carbonyl) | 160 - 185 | libretexts.orgnih.govchemguide.co.uk |
| Acridine & Phenyl Carbons | 115 - 150 | nih.govchemguide.co.uk |
| Methyl (CH₃) Carbon | 10 - 25 | nih.govchemguide.co.uk |
Mass Spectrometric Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For acridine derivatives, techniques such as tandem mass spectrometry (ES-MS/MS) have been effectively used for structure determination. nih.gov
In the analysis of this compound, mass spectrometry would be used to confirm the molecular mass of the compound (C₂₁H₁₅NO₂), which is 313.35 g/mol . researchgate.net The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Furthermore, analysis of the fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the acridine core, the carboxylate linker, and the 2-methylphenyl group. The identification of phenyl acridine-9-carboxylates through mass spectrometry has been noted in synthetic procedures, underscoring its importance in confirming the identity of the target molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is pivotal in confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C21H15NO2. nist.gov This composition corresponds to a precise theoretical monoisotopic mass, which is a critical parameter in its identification. HRMS analysis provides experimental validation of this mass, confirming the compound's elemental formula.
| Parameter | Value |
| Molecular Formula | C21H15NO2 |
| Molecular Weight | 313.3493 u |
This table presents the molecular formula and corresponding high-resolution molecular weight of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in solution and transferring them to the gas phase. For acridine derivatives, ESI-MS typically produces protonated molecular ions [M+H]+ or adducts with other cations present in the solvent, such as sodium [M+Na]+. While specific experimental ESI-MS data for this compound is not detailed in the reviewed literature, the analysis of related acridinium (B8443388) compounds confirms the utility of this method for identifying molecular ions and studying their adducts.
X-ray Crystallographic Analysis and Solid-State Structure
X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise data on the crystal system, molecular geometry, and intermolecular interactions.
Determination of Crystal System and Space Group
The solid-state structure of this compound has been characterized by X-ray diffraction, revealing that it crystallizes in the monoclinic system. researchgate.net This crystal system is defined by three unequal axes with one non-orthogonal angle. While the specific space group for this compound is not explicitly stated in the available literature, similar phenyl acridine-9-carboxylate derivatives frequently crystallize in the centrosymmetric P21/c space group. doi.orgiucr.org
| Crystallographic Parameter | Description |
| Crystal System | Monoclinic |
This table summarizes the crystal system determined for this compound.
Dihedral Angles between Acridine and Phenyl Moieties
A critical parameter defining the molecular conformation is the dihedral angle between the plane of the acridine ring system and the plane of the benzene (B151609) ring. For this compound, this angle has been determined to be 30.0 (2)°. nih.gov This angle indicates a significant twist between the two major aromatic components of the molecule. This orientation is influenced by steric hindrance from the ortho-methyl group on the phenyl ring.
| Structural Feature | Dihedral Angle |
| Acridine Plane vs. Phenyl Plane | 30.0 (2)° |
This table shows the measured dihedral angle between the primary aromatic systems in this compound.
Carboxyl Group Torsion Angles
The orientation of the carboxyl group relative to the acridine skeleton is another defining structural characteristic. The carboxyl group is twisted out of the plane of the acridine ring system by an angle of 58.0 (2)°. nih.gov This torsion is a result of minimizing steric repulsion and achieving a stable electronic configuration within the crystal packing. This contrasts with other alkyl-substituted phenyl acridine-9-carboxylates, where this angle can range up to 68.1 (2)°. nih.govnih.gov
| Structural Feature | Torsion Angle |
| Acridine Plane vs. Carboxyl Plane | 58.0 (2)° |
This table presents the torsion angle defining the orientation of the carboxyl group relative to the acridine moiety.
Intermolecular Interactions and Crystal Packing Motifs
In the monoclinic crystalline phase, molecules of this compound arrange into columns that extend along the iucr.org direction. iucr.org The stability of this crystalline arrangement is attributed to a combination of π–π stacking interactions, hydrogen bonding, and dispersive forces. iucr.org The acridine systems and the benzene rings within the molecules are inclined at an angle of 30.0 (2)°, while the acridine systems and the carboxylate groups are twisted by 58.0 (3)°. iucr.org
In closely related derivatives, such as 2,6-dimethylphenyl acridine-9-carboxylate, the centroid–centroid distances for these π–π interactions are in the range of 3.632 (2) to 4.101 (2) Å. nih.gov For phenyl acridine-9-carboxylate, these distances range from 3.536 (2) to 3.894 (2) Å. nih.gov These distances are characteristic of stabilizing π–π stacking interactions.
Table 1: Comparative π–π Stacking Distances in Acridine-9-Carboxylate Derivatives
| Compound | Centroid–Centroid Distances (Å) |
| 2,6-Dimethylphenyl acridine-9-carboxylate | 3.632 (2)–4.101 (2) |
| Phenyl acridine-9-carboxylate | 3.536 (2)–3.894 (2) |
While direct C–H···O hydrogen bonds are not the primary interactions reported in the detailed crystallographic analysis of this compound, the structure is stabilized by other forms of hydrogen bonding. iucr.org Specifically, the crystal structure reveals the presence of C—H⋯π and C—H⋯N hydrogen bonds. iucr.org
Layers are formed through C—H⋯π hydrogen-bond contacts between the hydrogen atoms of the acridine moieties and the benzene rings of neighboring columns, and these layers are parallel to the (100) plane. iucr.org Furthermore, C—H⋯N hydrogen bonds between these layers provide additional stability to the crystal structure. iucr.org
In the broader family of phenyl acridine-9-carboxylates, C-H···π interactions are a recurring motif. For instance, in 2-ethylphenyl acridine-9-carboxylate, adjacent molecules are linked through a network of C—H···π interactions. doi.org Similarly, molecules of 2,5-dimethylphenyl acridine-9-carboxylate form pairs that are stabilized by C—H···π interactions. doi.org
Table 2: Hydrogen Bonding Interactions in this compound and Related Compounds
| Compound | Interaction Type | Donor | Acceptor |
| This compound | C—H⋯π | Acridine C-H | Benzene Ring |
| This compound | C—H⋯N | C-H | Acridine N |
| 2-Ethylphenyl acridine-9-carboxylate | C—H⋯π | C-H | π-system |
| 2,5-Dimethylphenyl acridine-9-carboxylate | C—H⋯π | C-H | π-system |
In the crystal structure of 2,6-dimethylphenyl acridine-9-carboxylate, the crystal structure is stabilized by dispersive interactions between neighboring stacks of molecules. nih.gov Similarly, for 2-ethylphenyl acridine-9-carboxylate, adjacent molecules are linked by a combination of C—H···π interactions and non-specific dispersive interactions. doi.org In the case of phenyl acridine-9-carboxylate, inversely oriented double layers of molecules interact dispersively. nih.gov These observations underscore the collective importance of weaker, non-directional forces in achieving a stable, densely packed crystal structure.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying acridine (B1665455) derivatives, offering a balance between accuracy and computational cost. It is extensively used to investigate the fundamental properties of 2-Methylphenyl acridine-9-carboxylate at the atomic level.
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. pennylane.airesearchgate.net For this compound, calculations have determined key structural parameters that define its three-dimensional shape.
The optimized geometry reveals that the acridine and the 2-methylphenyl (o-tolyl) ring systems are not coplanar. The dihedral angle between the mean plane of the acridine moiety and the benzene (B151609) ring is 30.0 (2)°. nih.gov Furthermore, the carboxyl group, which links the two ring systems, is significantly twisted relative to the acridine skeleton, with a reported angle of 58.0 (2)°. nih.gov These specific angles are crucial as they influence the molecule's electronic properties and crystal packing.
| Geometric Parameter | Value for this compound |
|---|---|
| Dihedral Angle (Acridine vs. Benzene Ring) | 30.0 (2)° |
| Twist Angle (Carboxyl Group vs. Acridine Skeleton) | 58.0 (2)° |
DFT calculations are employed to analyze the electronic structure, providing insights into reactivity and spectroscopic properties. This involves examining the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical stability. For acridine derivatives, these calculations help in understanding charge distribution and identifying sites susceptible to nucleophilic or electrophilic attack. ias.ac.in The analysis of the electrostatic potential map can further reveal the charge density across the molecule, highlighting electron-rich and electron-deficient regions.
Conformational Studies and Energy Landscapes
The relative orientation of the acridine and phenyl rings is a key conformational feature of this compound. The dihedral angle of 30.0 (2)° and the carboxyl twist angle of 58.0 (2)° represent a specific low-energy conformation. nih.gov These values differ from those of structurally related compounds, demonstrating the influence of the substituent's position and nature on the molecule's preferred shape. For instance, the corresponding angles in 2,5-dimethylphenyl acridine-9-carboxylate are 35.7 (2)° and 68.1 (2)°, while in phenyl acridine-9-carboxylate, they are 6.4 (2)° and 83.6 (2)°, respectively. nih.govnih.gov Computational studies can map the energy landscape by systematically rotating these bonds to identify energy barriers and other stable or metastable conformations.
| Compound | Dihedral Angle (Acridine vs. Phenyl) | Carboxyl Twist Angle |
|---|---|---|
| This compound | 30.0 (2)° | 58.0 (2)° |
| 2,5-Dimethylphenyl acridine-9-carboxylate | 35.7 (2)° | 68.1 (2)° |
| 2,6-Dimethylphenyl acridine-9-carboxylate | 37.7 (1)° | 67.7 (1)° |
| Phenyl acridine-9-carboxylate | 6.4 (2)° | 83.6 (2)° |
Theoretical Prediction of Spectroscopic Data
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. nih.gov For this compound, TD-DFT calculations can determine the energies of electronic excited states and the probabilities of transitions between them. nih.gov This allows for the theoretical prediction of the UV-Visible absorption spectrum by identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These predictions are vital for interpreting experimental spectroscopic data and for understanding the electronic transitions involved in the molecule's photophysical processes, including the eventual emission of light in chemiluminescence.
Modeling of Intermolecular Interactions
In the solid state, the properties of this compound are governed by how its molecules pack together in the crystal lattice. Computational modeling is used to investigate the non-covalent intermolecular interactions that dictate this packing. For related phenyl acridine-9-carboxylates, studies have identified π–π stacking interactions between the flat acridine ring systems as a dominant force. nih.govnih.gov Additionally, C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, play a significant role in stabilizing the crystal structure. doi.org Computational programs can identify and quantify these weak interactions, helping to explain the observed crystal architecture and its influence on the material's bulk properties.
Investigation of Luminescent Properties and Mechanisms
Chemiluminescence (CL) of Acridinium (B8443388) Ester Derivatives
The light emission from 2-Methylphenyl acridine-9-carboxylate, like other acridinium esters, arises from a chemical reaction that produces an electronically excited intermediate, which then decays to a stable ground state by releasing a photon. This process, known as direct chemiluminescence, is triggered by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment.
The chemiluminescent reaction of this compound proceeds through a series of steps initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻) on the electrophilic C-9 carbon of the acridinium ring. This initial reaction is facilitated by an alkaline medium, which generates the hydroperoxide anion from hydrogen peroxide.
The proposed mechanistic pathway involves the following key steps:
Formation of a Peroxyhemiacetal Intermediate: The hydroperoxide anion adds to the C-9 carbon of the acridinium nucleus to form a short-lived peroxyhemiacetal intermediate.
Intramolecular Cyclization: This intermediate undergoes an intramolecular cyclization, where the terminal oxygen of the hydroperoxide group attacks the carbonyl carbon of the ester. This step results in the formation of a highly unstable, four-membered 1,2-dioxetanone ring.
Decomposition and Excitation: The strained 1,2-dioxetanone ring rapidly decomposes, cleaving the O-O and C-C bonds. This decomposition releases the 2-methylphenyl leaving group and carbon dioxide, and crucially, generates the N-methylacridone molecule in an electronically excited singlet state.
Light Emission: The excited N-methylacridone then relaxes to its ground state, emitting a photon of light. The wavelength of the emitted light is characteristic of the N-methylacridone fluorophore, typically in the blue region of the visible spectrum (around 430-450 nm).
The intensity and efficiency of the chemiluminescence from this compound are governed by several factors, including the nature and position of substituents on both the phenyl and acridine (B1665455) moieties, as well as the pH of the reaction medium.
The substituent on the phenyl ester group, in this case, a methyl group at the ortho position, plays a crucial role in modulating the chemiluminescence characteristics. The electronic nature and steric hindrance of this substituent can influence the rate of the light-emitting reaction.
Research on related acridinium esters has shown that the steric effects of ortho-substituents in the phenoxy group can be significant. While electron-withdrawing groups on the phenyl ring generally enhance the chemiluminescence quantum yield by improving the leaving group's ability to depart during the decomposition of the dioxetanone intermediate, the effect of an electron-donating methyl group is more complex.
The presence of a methyl group at the ortho position can introduce steric hindrance, which may affect the rate of the initial nucleophilic attack and the subsequent cyclization step. Some studies on related compounds, such as 2,5-dimethylphenyl acridinium esters, indicate that such substitutions can lead to a slower emission of light, often described as a "glow" rather than a "flash". researchgate.netnih.gov This suggests that the 2-methyl substituent in this compound likely modulates the kinetics of the light emission, potentially leading to a more prolonged light output compared to unsubstituted phenyl acridinium esters.
Table 1: General Influence of Phenyl Moiety Substituents on Acridinium Ester Chemiluminescence
| Substituent Type | Position | General Effect on Chemiluminescence | Probable Effect on this compound |
|---|---|---|---|
| Electron-donating (e.g., Methyl) | Ortho | Can introduce steric hindrance, potentially slowing down the reaction kinetics ("glow" emission). researchgate.netnih.gov | Likely results in a "glow" type emission with prolonged light output. |
| Electron-withdrawing (e.g., Nitro, Cyano) | Ortho, Para | Generally increases quantum yield and can lead to faster reaction kinetics ("flash" emission). researchgate.netnih.gov | Not applicable. |
While the focus of this article is on this compound, it is important to note that substituents on the acridine ring itself can also significantly impact chemiluminescence. Electron-donating groups on the acridine moiety have been shown to increase the quantum yield of the reaction. nih.gov They can also shift the optimal pH for the reaction and influence the emission wavelength. For instance, the introduction of methyl groups at various positions on the acridine ring has been demonstrated to shift the optimal pH for strong chemiluminescence from neutral to more alkaline conditions. semanticscholar.org
The chemiluminescence of this compound is highly dependent on the pH of the reaction medium. An alkaline environment is necessary for the generation of the hydroperoxide anion (OOH⁻) from hydrogen peroxide, which is the key nucleophile that initiates the light-emitting reaction.
Consequently, there is an optimal pH range for the chemiluminescence of acridinium esters, which represents a balance between the need for a sufficient concentration of the hydroperoxide anion and the avoidance of pseudobase formation. For many acridinium esters, this optimal pH is typically in the range of 9 to 11. The specific optimal pH for this compound would need to be determined experimentally, but it is expected to fall within this general range.
Table 2: pH Effects on the Chemiluminescence of Acridinium Esters
| pH Range | Effect on Reactants and Intermediates | Impact on Chemiluminescence Intensity |
|---|---|---|
| Acidic to Neutral (pH < 7) | Low concentration of hydroperoxide anion (OOH⁻). | Very low to negligible light emission. |
| Mildly Alkaline (pH 7-9) | Increasing concentration of OOH⁻. | Light intensity increases with pH. |
| Optimal Alkaline (typically pH 9-11) | Sufficient OOH⁻ concentration for a high reaction rate, with minimal pseudobase formation. | Maximum light intensity is achieved. |
| Highly Alkaline (pH > 11) | High OOH⁻ concentration, but significant formation of the non-luminescent pseudobase. | Light intensity decreases due to the competing non-luminescent pathway. |
The kinetics of the chemiluminescence of this compound can be characterized by the rate of light emission following the addition of the trigger solution (alkaline hydrogen peroxide). This profile of light intensity versus time is a key characteristic of the specific acridinium ester.
As previously mentioned, the substituent on the phenyl ester can significantly influence the kinetics. Acridinium esters with good leaving groups and minimal steric hindrance often exhibit "flash" kinetics, where the light emission reaches its maximum intensity very rapidly (within seconds) and then decays quickly. Conversely, the presence of an ortho-methyl group in this compound is likely to induce "glow" kinetics. researchgate.netnih.gov This would be characterized by a slower rise to maximum light intensity and a more prolonged emission over time.
Table 3: Comparison of "Flash" vs. "Glow" Chemiluminescence Kinetics
| Kinetic Profile | Characteristics | Associated Phenyl Substituents | Likely Profile for this compound |
|---|---|---|---|
| Flash | Rapid rise to peak intensity, fast decay. | Unsubstituted or those with electron-withdrawing groups. researchgate.netnih.gov | Unlikely. |
| Glow | Slower rise to peak intensity, prolonged light emission. | Sterically hindered ortho-substituted groups (e.g., dimethylphenyl). researchgate.netnih.gov | Likely. |
Photoluminescence and Fluorescence Properties
Excitation and Emission Characteristics
No experimental data is available in the reviewed scientific literature regarding the specific excitation and emission wavelengths of this compound.
Quantum Yield Studies
There are no quantum yield studies reported for this compound in the context of its fundamental photophysics in the reviewed scientific literature.
Molecular Interaction Studies
Nucleic Acid Binding Investigations
The interaction of acridine (B1665455) derivatives with DNA is a well-documented phenomenon, primarily driven by the planar aromatic system of the acridine core. These interactions are of significant interest due to their implications in various biological processes.
The predominant mechanism by which acridine compounds bind to DNA is intercalation. nih.govmdpi.com This process involves the insertion of the flat, polycyclic aromatic ring system of the acridine molecule between the base pairs of the DNA double helix. mdpi.com This insertion is stabilized by van der Waals forces and π-π stacking interactions between the acridine ring and the adjacent DNA base pairs. For some related compounds, such as 9-phenyl acridine, biophysical studies have suggested a binding mode of partial intercalation within the minor groove of the DNA. researchgate.netnih.gov
The binding of acridine molecules can interfere with normal DNA functions by obstructing the processes of DNA replication and transcription, which can inhibit protein synthesis. mdpi.com The interaction of acridine derivatives with DNA is a complex process that can be influenced by various factors, including the presence and nature of substituents on the acridine core. nih.gov
The strength of the interaction between acridine derivatives and DNA can be quantified by determining the binding constant (K_A). Studies on various N-substituted acridine-9-amines interacting with calf thymus DNA (CT-DNA) have shown a range of binding affinities. Spectroscopic and calorimetric analyses have determined the logarithm of the binding constants (log(K_A)) to be in the range of 2.59 to 5.50 for these complexes. nih.gov This indicates that the substituents on the acridine ring play a significant role in modulating the binding affinity.
| Acridine Derivative Class | Reported log(KA) Range | Reference |
|---|---|---|
| N-substituted acridine-9-amines | 2.59 - 5.50 | nih.gov |
This table presents representative DNA binding affinity data for a class of compounds structurally related to 2-Methylphenyl acridine-9-carboxylate to illustrate the typical range of binding constants observed.
Structural modifications to the acridine scaffold have a pronounced effect on the DNA binding properties. The introduction of substituents can alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with DNA. For instance, studies on 5-methylacridine derivatives have shown that the presence of a methyl group can modify the DNA binding affinity and selectivity compared to the unsubstituted acridine counterparts. nih.gov
Furthermore, the presence of an ionizable amino group in a side chain can be advantageous, as it may help to "anchor" the acridine molecule within the DNA helix following intercalation. nih.gov The nature and position of substituents on the acridine ring are, therefore, critical determinants of the molecule's DNA interaction profile.
Enzyme Interaction Studies
Acridine derivatives have been investigated for their ability to interact with and inhibit various enzymes, with a particular focus on cholinesterases due to their relevance in neurodegenerative diseases. nih.gov
The acridine nucleus is a well-known pharmacophore for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A variety of 9-substituted acridine derivatives have been synthesized and evaluated for their inhibitory potency. For example, certain 9-phosphorylated acridine derivatives have demonstrated effective inhibition of BChE. nih.govresearchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Class | Target Enzyme | Reported IC50 (µM) | Reference |
|---|---|---|---|
| 9-phosphorylated acridines | Butyrylcholinesterase (BChE) | 2.90 - 6.90 | nih.govresearchgate.net |
This table provides representative cholinesterase inhibition data for a class of acridine derivatives to demonstrate the potential inhibitory activity of compounds based on the acridine scaffold.
The mechanism of cholinesterase inhibition by acridine derivatives often involves the binding of the inhibitor within the active site gorge of the enzyme. nih.gov Molecular docking studies have been employed to elucidate the specific interactions between the acridine derivatives and the amino acid residues of the enzyme's active site, which helps to explain the observed efficacy and selectivity of the inhibition. nih.gov For some 9-phosphoryl-acridine derivatives, kinetic analysis has revealed a mixed mechanism of BChE inhibition. frontiersin.org These studies indicate that interactions within the active site are crucial for the inhibitory activity of this class of compounds.
Structure-Activity Relationships in Enzyme Binding of this compound
The interaction of this compound with enzymes is governed by a complex interplay of structural features inherent to the acridine core, the ester linkage, and the substituted phenyl group. While direct enzymatic studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding of its potential structure-activity relationships (SAR) can be extrapolated from research on analogous acridine derivatives. The planar, aromatic system of the acridine ring, the nature and position of substituents on both the acridine and phenyl rings, and the conformational flexibility of the ester group are all critical determinants of enzyme binding affinity and selectivity.
The acridine scaffold itself is a well-established DNA intercalator and a pharmacophore known to interact with various enzymes, often by inserting its planar ring system into hydrophobic pockets or between base pairs of DNA that is in complex with an enzyme. nih.gov The substituents on this core significantly modulate this activity. For instance, in a series of bis(acridine-4-carboxamides), analogs with small substituents like a methyl group at the acridine 5-position demonstrated superior potency as topoisomerase inhibitors. nih.govacs.org Conversely, larger substituents at any position on the acridine ring led to a decrease in potency, which was attributed to a likely reduction in DNA binding affinity. nih.govacs.org This suggests that for enzymes that interact with DNA-bound acridines, steric hindrance plays a crucial role.
The positioning of the methyl group on the phenyl ring in this compound is particularly significant. The ortho-positioning of the methyl group can induce a twist in the orientation of the phenyl ring relative to the acridine core. doi.orgnih.gov This dihedral angle influences how the molecule fits into an enzyme's binding site. Studies on other acridine derivatives have shown that the nature of the linker and substituents can affect the kinetic stability of the drug-enzyme-DNA complex. nih.gov For example, replacing a sulfonamide linker with a carboxamide group in some acridine derivatives reversed the destabilizing effect on the DNA-drug complex. nih.gov
Furthermore, the electronic properties of substituents can play a role. While the methyl group is weakly electron-donating, other studies on phenyl acridine-9-carboxylates have explored the effects of electron-withdrawing groups like nitro and halogens, and electron-donating groups like methoxy. researchgate.netnih.gov These substitutions influence the electron density of the molecule, which can affect non-covalent interactions such as π-π stacking and hydrogen bonding with amino acid residues in the enzyme's active site.
In the context of other enzymes, such as kinases, SAR studies of acridine analogs have revealed that while there are similarities in the requirements for inhibition of different kinases, subtle structural modifications can lead to significant changes in selectivity. nih.gov For instance, an optimization study of an acridine series identified compounds with high selectivity for haspin kinase over DYRK2, highlighting that even minor alterations can exploit differences in the architecture of enzyme active sites. nih.gov
The following table presents data on the inhibitory activity of various acridine derivatives against different enzymes, illustrating the impact of structural modifications on biological activity. It is important to note that these are analogous compounds, and the data is presented to provide a comparative context for understanding the potential SAR of this compound.
| Compound Name | Enzyme Target | Activity (IC₅₀) | Reference |
| An Acridine Analog | Haspin Kinase | <60 nM | nih.gov |
| A DYRK2 Inhibitor Analog | DYRK2 | <400 nM | nih.gov |
| Bis(5-methylacridine-4-carboxamide) Derivative | Topoisomerase I/II | 11 nM (JLC) | nih.govacs.org |
| Dibenzyloxy Derivative of 9-phosphorylacridine (2d) | Butyrylcholinesterase | 6.90 ± 0.55 µM | nih.gov |
| 3,9-disubstituted acridine derivative (17a) | Topoisomerase I | ~2.5 µM | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The data illustrates that modifications to the acridine core and its substituents can result in a wide range of potencies and selectivities against various enzymes. For this compound, the ortho-methyl group on the phenyl ring likely influences the molecule's conformation and steric profile, which would be a key factor in its interaction with an enzyme's binding pocket. The degree to which this substitution enhances or diminishes binding affinity would depend on the specific topology and chemical environment of the active site of the target enzyme.
Structure Activity Relationship Sar Studies in Chemical Biology
Elucidating Correlations between Molecular Structure and Chemiluminescent Behavior
The chemiluminescent properties of acridinium (B8443388) esters are intricately linked to their molecular structure, with minor alterations to the substituents on either the acridine (B1665455) core or the phenyl ester leaving group leading to dramatic shifts in light emission characteristics. The position and nature of these substituents influence the electronic environment and steric hindrance around the core, which in turn dictates the kinetics and quantum yield of the chemiluminescent reaction.
Research into compounds structurally analogous to 2-Methylphenyl acridine-9-carboxylate, such as 2,5-dimethylphenyl acridinium esters, reveals that the presence of methyl groups on the phenyl ester moiety results in a "glow" type of light emission when treated with alkaline hydrogen peroxide. nih.govnih.gov This is characterized by a slower decay of luminescence compared to the rapid "flash" kinetics observed with esters bearing electron-withdrawing groups at the ortho positions, such as 2,6-dinitrophenyl or 2,6-bis(trifluoromethyl)phenyl groups. nih.gov The glow kinetics of the dimethyl-substituted compounds reach maximum intensity at approximately 1 second, with the luminescence decaying slowly, retaining 20-60% of the maximum intensity even after 3 seconds. nih.gov This behavior is attributed to the steric bulk and electronic effects of the methyl substituents, which influence the stability of the key dioxetanone intermediate and the efficiency of its decomposition to the excited-state acridone.
The crystal structures of related compounds, such as 2-ethylphenyl acridine-9-carboxylate and 2,5-dimethylphenyl acridine-9-carboxylate, provide insight into the molecular geometry that underpins these properties. nih.govnih.gov In these structures, the phenyl and acridine moieties are not coplanar, with the dihedral angle between them being influenced by the ortho-substituents. For instance, the dihedral angle in 2-ethylphenyl acridine-9-carboxylate is 62.1(2)°, while in 2,5-dimethylphenyl acridine-9-carboxylate, it is 35.7(2)°. nih.gov The twist of the carboxyl group relative to the acridine skeleton is also a key structural feature, with angles of 67.3(2)° and 68.1(2)° for the 2-ethylphenyl and 2,5-dimethylphenyl analogs, respectively. nih.gov These spatial arrangements, dictated by the ortho-substituents, directly impact the interaction with reactants and the stability of reaction intermediates, thus modulating the chemiluminescent output.
Further studies on methyl-substituted acridinium esters, where the methyl groups are on the acridine moiety itself, also demonstrate the profound effect of substitution on chemiluminescence. The introduction of methyl groups at the 2-, 2,7-, and 2,3,6,7-positions of the acridine ring has been shown to shift the optimal pH for strong chemiluminescence from neutral to more alkaline conditions. rsc.org This highlights the sensitivity of the chemiluminescent reaction to the electronic and steric landscape of the entire molecule.
| Compound | Substituent Position(s) | Chemiluminescence Kinetics | Key Structural Feature |
|---|---|---|---|
| 2,5-Dimethylphenyl acridinium ester | 2,5-positions on phenyl ring | Glow | Dihedral angle of 35.7(2)° between phenyl and acridine rings. nih.gov |
| 2,6-Dinitrophenyl acridinium ester | 2,6-positions on phenyl ring | Flash | Strong electron-withdrawing groups. nih.gov |
| 2,6-Bis(trifluoromethyl)phenyl acridinium ester | 2,6-positions on phenyl ring | Flash | Strong electron-withdrawing and bulky groups. nih.gov |
| 2,3,6,7-tetramethyl acridinium ester | 2,3,6,7-positions on acridine ring | Shift in optimal pH to alkaline conditions. rsc.org | Electron-donating groups on the acridine core. rsc.org |
Systematic Analysis of Substituent Effects on Biomolecular Interactions
The interaction of acridine derivatives with biomolecules, particularly nucleic acids, is a well-established area of study, with the planar acridine ring system being a classic intercalating agent. However, the substituents at the 9-position play a critical role in modulating the nature and strength of these interactions. The 2-methylphenyl group in this compound introduces significant steric hindrance that can profoundly influence its binding to biomolecular targets.
Studies on a series of 9-substituted acridinium derivatives have systematically demonstrated the impact of steric effects on DNA binding. nih.gov In these studies, increasing the steric bulk at the 9-position hinders the ability of the acridine ring to intercalate between DNA base pairs. For instance, the DNA binding efficiency of aryl-substituted acridinium derivatives follows the order: phenyl > p-tolyl > m-tolyl >> o-tolyl. nih.gov The ortho-tolyl derivative, which has a methyl group in a position analogous to that in this compound, exhibits negligible DNA binding due to this steric clash. nih.gov This suggests that the 2-methylphenyl group in the title compound would similarly disfavor classical intercalation into the DNA double helix.
While direct intercalation may be hindered, the 2-methylphenyl group could influence other modes of biomolecular interaction, such as groove binding or interactions with proteins. The twisted conformation between the acridine and phenyl rings, as seen in the crystal structures of related compounds, creates a unique three-dimensional shape that could favor binding to specific protein pockets or DNA grooves. nih.govnih.gov The nature of the substituent on the phenyl ring can also influence these interactions through electronic effects, modulating the electrostatic potential of the molecule and its ability to form hydrogen bonds or other non-covalent interactions. For example, the introduction of different substituents on the phenyl ring of porphyrins has been shown to modulate their coordinating properties through a combination of steric and electronic effects. researchgate.net
The binding of 9-phenyl acridine to calf thymus DNA has been shown to occur via partial intercalation in the minor groove, a mode of interaction that is less sterically demanding than classical intercalation. nih.gov It is plausible that this compound could adopt a similar binding mode, with the ortho-methyl group influencing the precise positioning and orientation within the DNA groove.
| Compound | Substituent at 9-position | Effect on DNA Binding | Proposed Interaction Mechanism |
|---|---|---|---|
| 9-Phenylacridinium | Phenyl | Moderate binding affinity. nih.gov | Intercalation. nih.gov |
| 9-(p-Tolyl)acridinium | p-Tolyl | Slightly weaker binding than phenyl. nih.gov | Intercalation with some steric hindrance. nih.gov |
| 9-(o-Tolyl)acridinium | o-Tolyl | Negligible binding. nih.gov | Steric hindrance prevents intercalation. nih.gov |
| 9-Phenyl acridine | Phenyl | Binds to DNA. nih.gov | Partial intercalation in the minor groove. nih.gov |
Rational Design Principles for Modulating Specific Molecular Interactions
The rational design of acridine-based compounds for specific molecular interactions in chemical biology relies on a detailed understanding of the SAR principles discussed in the preceding sections. By strategically modifying the structure of this compound, it is possible to fine-tune its properties for applications such as fluorescent probes for biomolecule detection or as targeted therapeutic agents.
One of the primary design principles involves modulating the steric bulk of the substituent at the 9-position to control the mode of biomolecular interaction. As established, a bulky ortho-substituent on the phenyl ring, such as the methyl group in this compound, can prevent DNA intercalation. nih.gov This principle can be exploited to design acridine derivatives that selectively bind to proteins or other targets without significant off-target effects on DNA. By varying the size and shape of the ester group, it is possible to create a library of compounds with different binding selectivities. For instance, designing binders for specific protein surface sites can be achieved by exploring a vast space of possible binding modes and then refining the structure for optimal interaction. nih.gov
Another key design strategy is the introduction of functional groups onto the phenyl ring to enable specific interactions with a target biomolecule. These functional groups can be designed to form hydrogen bonds, electrostatic interactions, or covalent linkages with the target. For example, the development of enzyme-responsive fluorogenic probes often involves the incorporation of a substrate moiety that is cleaved by a specific enzyme, leading to a change in the fluorescence properties of the probe. chemrxiv.orgresearchgate.netnih.gov In the context of this compound, the phenyl ring could be further functionalized with groups that are recognized by a particular enzyme, allowing for the development of highly specific probes.
The electronic properties of the substituents also play a crucial role in the rational design process. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the acridine core, thereby influencing its photophysical properties and its interaction with biomolecules. researchgate.net This principle is well-established in the design of fluorescent probes, where tuning the electronic character of the molecule is used to achieve desired absorption and emission wavelengths. rsc.org
Finally, the linker connecting the acridine core to the phenyl ester group can be modified to control the flexibility and orientation of the molecule, which can be critical for achieving high-affinity binding to a specific target. The length and rigidity of this linker can be systematically varied to optimize the presentation of the acridine and phenyl moieties for interaction with the target biomolecule.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes for Acridine-9-Carboxylates
The conventional synthesis of 2-Methylphenyl acridine-9-carboxylate involves the esterification of acridine-9-carboxylic acid. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using an agent like thionyl chloride, followed by a reaction with 2-methylphenol. nih.govdoi.org This method, while effective, is representative of traditional multi-step processes.
Emerging research focuses on developing more efficient, sustainable, and versatile synthetic strategies. These novel routes aim to improve yields, reduce waste, and provide access to a wider range of derivatives. Key areas of development include:
Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter time frames. researchgate.net This technique has been successfully applied to the esterification of acridine-9-carboxylic acid, offering a rapid and efficient alternative to conventional heating. researchgate.net
Palladium-Catalyzed Reactions : Modern cross-coupling reactions, often catalyzed by palladium complexes, have revolutionized the synthesis of aryl-substituted heterocycles. researchgate.net An efficient strategy for creating 9-aryl-substituted acridines from cyclohexanones and 2-aminobenzophenones using molecular oxygen as a green oxidant has been developed. researchgate.net Adapting such catalytic systems could provide novel pathways to functionalized acridine-9-carboxylate precursors.
Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. A three-component reaction has been developed to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which are related to the acridine (B1665455) core structure. nih.gov The development of MCRs for the direct synthesis of the acridine-9-carboxylate scaffold would represent a significant advancement in synthetic efficiency. nih.gov
Named Synthesis Reactions : Classical methods like the Bernthsen synthesis, which condenses diphenylamine (B1679370) with a carboxylic acid using zinc chloride, remain fundamental for creating the core acridine structure. nih.govpharmaguideline.com Modern research often seeks to improve upon these foundational reactions by using milder conditions or more effective catalysts.
Application of Advanced Spectroscopic Techniques for Deeper Structural Insights
The characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. While standard methods like ¹H-NMR and Infrared (IR) spectroscopy are routinely used to confirm the molecular structure arabjchem.orgtandfonline.com, advanced techniques are being increasingly applied to gain deeper insights into molecular conformation, electronic properties, and intermolecular interactions.
X-ray Crystallography : This is the definitive method for determining the solid-state structure. Studies on related phenyl acridine-9-carboxylates have revealed crucial details about their three-dimensional conformation, including the dihedral angles between the acridine and phenyl ring systems and the twist of the carboxylate linker. nih.govdoi.org
High-Resolution Mass Spectrometry (HRMS) : Techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) provide highly accurate mass measurements, allowing for unambiguous determination of elemental composition. azooptics.com
Advanced NMR Techniques : Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can elucidate complex proton and carbon environments, which is especially useful for highly substituted or structurally complex acridine derivatives.
Optical Spectroscopy : Techniques like UV-Vis absorption and fluorescence spectroscopy are essential for characterizing the electronic and photophysical properties of these compounds. azooptics.com For chiral acridine derivatives, circular dichroism can provide information about their stereochemistry and interaction with other chiral molecules like DNA. nih.gov
The application of this comprehensive toolkit of spectroscopic methods is crucial for understanding the structure-property relationships that govern the functionality of these molecules. azooptics.comlongdom.org
Computational Design of Acridine-9-Carboxylate Derivatives with Tailored Luminescent Properties
Computational chemistry has become an indispensable tool for the rational design of new molecules with specific properties, bypassing the need for extensive trial-and-error synthesis. researchgate.net For acridine-9-carboxylate derivatives, which are often studied for their luminescent properties, computational methods can predict key photophysical parameters before a molecule is ever synthesized.
Using theoretical and computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the electronic structure of these molecules. researchgate.net This allows for the prediction of:
Absorption and Emission Wavelengths : By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to estimate the color of light a molecule will absorb and emit.
Quantum Yields : Computational models can help predict the efficiency of the luminescence process.
Singlet-Triplet Energy Gaps : For applications in areas like thermally activated delayed fluorescence (TADF), a small energy gap between the singlet and triplet excited states is crucial. This can be calculated to screen for promising candidates. researchgate.net
This in silico approach enables the design of novel acridine-9-carboxylate derivatives with tailored luminescent properties, such as specific emission colors or enhanced brightness, for applications in technologies like Organic Light-Emitting Diodes (OLEDs). researchgate.net
Exploration of this compound in Advanced Analytical Methodologies
A significant area of application for phenyl acridine-9-carboxylates, including the 2-methylphenyl derivative, is their use as precursors to highly sensitive chemiluminescent labels. nih.govdoi.org These molecules are foundational to advanced analytical methods used in clinical diagnostics, immunology, and biochemical research. doi.org
The process involves the conversion of the phenyl acridine-9-carboxylate ester into a more reactive 9-(phenoxycarbonyl)-10-methylacridinium salt. nih.gov These acridinium (B8443388) esters are renowned for their chemiluminogenic ability. nih.gov When exposed to an oxidizing agent like hydrogen peroxide in an alkaline medium, they undergo a chemical reaction that produces an electronically excited state of 10-methyl-9-acridone. As this excited molecule relaxes to its ground state, it releases energy in the form of light. doi.org
This light emission can be measured with high sensitivity, allowing for the quantification of minute amounts of a target substance. This principle is widely used in:
Immunoassays : Acridinium esters are attached as labels to antibodies or antigens to detect specific proteins, hormones, or disease markers.
Nucleic Acid Assays : They can be used to label DNA probes for the detection of specific genetic sequences.
The stability and high reactivity of these compounds make them ideal for developing robust and highly sensitive analytical tests. doi.org
Investigation of Supramolecular Assemblies Involving Acridine-9-Carboxylate Esters
The way molecules arrange themselves in the solid state can profoundly influence the material's bulk properties, such as its optical and electronic characteristics. The study of these supramolecular assemblies is conducted primarily through single-crystal X-ray diffraction.
For this compound and its analogs, the planar nature of the acridine core and the aromatic phenyl group leads to significant non-covalent interactions that direct their crystal packing. nih.gov Key interactions include:
π–π Stacking : The electron-rich aromatic systems of the acridine moieties can stack on top of each other, creating organized columns within the crystal lattice. nih.gov
C—H⋯π Interactions : Hydrogen atoms attached to the carbon framework can interact with the electron clouds of the aromatic rings, further stabilizing the crystal structure. doi.org
These interactions lead to well-defined packing motifs. For instance, in the crystal structure of 2,5-dimethylphenyl acridine-9-carboxylate, molecules arrange in a "head-to-tail" fashion to form pairs, which then assemble into a herring-bone pattern. doi.orgnih.gov Understanding these supramolecular interactions is critical for crystal engineering—the design of new materials with desired solid-state properties.
Structural Data for Phenyl Acridine-9-Carboxylate Derivatives
| Compound | Dihedral Angle (Acridine/Phenyl) | Twist Angle (Acridine/Carboxyl) | Key Supramolecular Interaction |
|---|---|---|---|
| This compound | 30.0 (2)° | 58.0 (2)° | Not specified |
| 2,5-Dimethylphenyl acridine-9-carboxylate | 35.7 (2)° | 68.1 (2)° | C—H···π interactions |
| 2,6-Dimethylphenyl acridine-9-carboxylate | 37.7 (1)° | 67.7 (1)° | Multiple π–π interactions |
| 2-Ethylphenyl acridine-9-carboxylate | 62.1 (2)° | 67.3 (2)° | C—H···π interactions |
Data sourced from Sikorski et al., 2005 and Sikorski et al., 2006. nih.govdoi.org
Q & A
Q. What are the established synthetic routes for 2-methylphenyl acridine-9-carboxylate, and what are the critical reaction parameters?
The synthesis typically involves esterification of 9-(chlorocarbonyl)acridine (derived from acridine-9-carboxylic acid via thionyl chloride treatment) with 2-methylphenol. Key steps include:
- Reagents : Anhydrous dichloromethane, N,N-diethylethanamine, and a catalytic amount of N,N-dimethyl-4-pyridinamine.
- Conditions : Reaction at 308–313 K for 25 hours, followed by purification via column chromatography (SiO₂, cyclohexane/ethyl acetate 1:1 v/v) .
- Yield Optimization : Excess thionyl chloride (10:1 molar ratio) ensures complete conversion of the carboxylic acid to the acyl chloride intermediate .
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. For a monoclinic crystal system (space group P2₁/c), typical parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 17.094 (2) |
| b (Å) | 5.4175 (7) |
| c (Å) | 16.310 (2) |
| β (°) | 95.545 (11) |
| V (ų) | 1503.3 (3) |
| Z | 4 |
| Disorder refinement uses split positions for atoms, with H atoms treated as riding models (C–H = 0.93–0.96 Å) . |
Q. What spectroscopic methods are employed to characterize this compound?
- NMR : ¹H/¹³C NMR confirms ester linkage formation (e.g., carbonyl carbon at ~165 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (299.31 g/mol) .
- FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
Advanced Research Questions
Q. How are crystallographic disorders and weak interactions resolved during refinement of this compound structures?
- Disorder Handling : Partial occupancy refinement for disordered atoms (e.g., Ag⁺ ions in coordination polymers) using SHELXL, with constraints to maintain reasonable geometry .
- Weak Interactions : C–H···π (3.7–3.8 Å) and π–π stacking (centroid distances ~3.75 Å) are modeled with geometric restraints. Hirshfeld surface analysis quantifies interaction contributions .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
As a bifunctional ligand, it coordinates via:
- Carboxylate O atoms : Binds Ag⁺ in a distorted trigonal planar geometry (Ag–O = 2.158–2.499 Å).
- Acridine N atom : Forms Ag–N bonds (2.158 Å), enabling 1D chain assembly. Weak Ag⋯O interactions (2.84–3.35 Å) extend networks into 2D layers .
Q. How does structural modification of the phenyl group (e.g., methyl substitution) influence chemiluminogenic properties?
- Electron-Donating Groups : Methyl groups enhance stability of chemiluminogenic intermediates (e.g., 10-methylacridinium salts) by steric shielding.
- Steric Effects : 2,6-Dimethyl substitution reduces π–π stacking interference, increasing quantum yield in chemiluminescence assays .
Q. What methodological challenges arise in analyzing reaction by-products during synthesis?
- Chromatographic Separation : Co-elution of acyl chloride intermediates requires gradient elution (cyclohexane → ethyl acetate).
- MS/MS Fragmentation : Differentiation of ester derivatives from decarboxylated products (e.g., m/z 255 for acridine-phenyl fragments) .
Data Contradictions and Resolution
Q. How are discrepancies in reported unit cell parameters addressed across studies?
Variations in a, b, c values (e.g., ±0.05 Å) arise from temperature-dependent lattice expansion (e.g., 295 K vs. 100 K data collection). Consensus is achieved via:
- Validation Tools : PLATON/CHECKCIF for systematic error detection.
- Data Harmonization : Reporting mean values from multiple crystals .
Q. Why do computational models sometimes mispredict the coordination behavior of acridine-9-carboxylate derivatives?
- Neglect of Dispersion Forces : DFT methods often underestimate C–H···π contributions.
- Mitigation : Hybrid QM/MM approaches incorporating Grimme’s D3 dispersion correction improve agreement with SC-XRD data .
Applications in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
